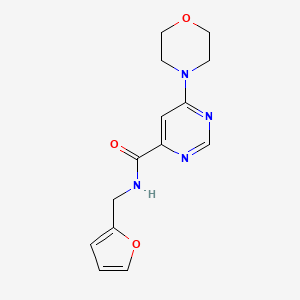

N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

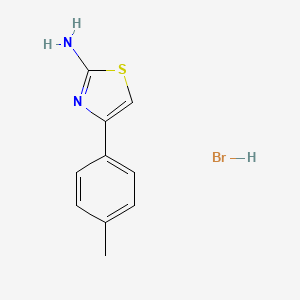

The compound “N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide” is a complex organic molecule. It contains several functional groups, including an indole group, a naphthamide group, and a tolyl group . The tolyl group is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tolyl group, for instance, can generate three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .科学的研究の応用

Alzheimer's Disease Research

One application involves the use of derivatives for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. A derivative, [18F]FDDNP, utilized in positron emission tomography, demonstrates the potential for non-invasive diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002) [https://consensus.app/papers/localization-tangles-betaamyloid-plaques-brains-living-shoghijadid/51c16de4122d5ed58cc60b57aa80e17b/?utm_source=chatgpt].

Cognitive Enhancement

Another study explores the antiamnestic and antihypoxic activities of derivatives, showcasing their utility in reversing amnesia and protecting against hypoxia. This suggests potential applications in treating cognitive impairments (Ono et al., 1995) [https://consensus.app/papers/studies-cognitive-enhancing-agents-antihypoxic-ono/8089cbf9f0485fafb97e943dc253edc2/?utm_source=chatgpt].

Antimicrobial and Antifungal Activities

Compounds derived from this chemical structure have been found to exhibit antimicrobial and antifungal activities. This includes a novel myxobacterial strain producing indolyl thiazolyl ketones, showing weak activity against yeasts, filamentous fungi, and some bacteria (Jansen et al., 2014) [https://consensus.app/papers/indothiazinone-indolyl-thiazolyl-ketone-myxobacterium-jansen/de374864885252bab5ec2d4f8ddb9fbb/?utm_source=chatgpt].

Organic Solar Cells

In materials science, derivatives of N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide have been investigated for their potential applications in organic solar cells. Studies on core-substituted naphthalene diimides (NDI) highlight their promising optoelectronic properties for solar energy conversion (Fernando et al., 2014) [https://consensus.app/papers/tuning-organic-solar-cell-performance-acceptor-fernando/be11ed1c11ee5ab2b6a37ae29b9e35b6/?utm_source=chatgpt].

Enantioselective Synthesis

The compound and its derivatives have been used in the asymmetric synthesis of enantiopure arylethylamines, contributing to the development of calcimimetic agents. This showcases its role in facilitating the synthesis of therapeutically relevant compounds (Ou et al., 2013) [https://consensus.app/papers/synthesis-amines-spiroboratecatalyzed-reduction-pure-ou/938278a420db5f7eac20c786b32db6ea/?utm_source=chatgpt].

特性

IUPAC Name |

N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O2S/c1-21-7-6-10-25(17-21)32-29(34)20-36-28-19-33(27-12-5-4-11-26(27)28)16-15-31-30(35)24-14-13-22-8-2-3-9-23(22)18-24/h2-14,17-19H,15-16,20H2,1H3,(H,31,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSAGAHTIXIXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)

![Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2858296.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)

![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)